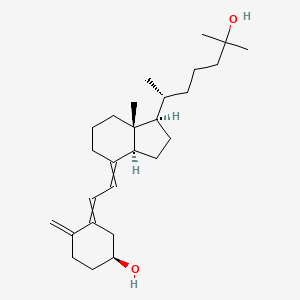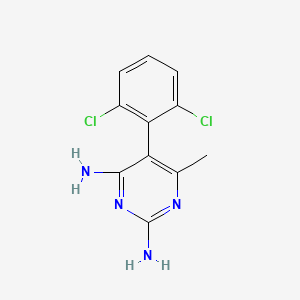
骨化二醇
描述
科学研究应用
Calcifediol has a wide range of scientific research applications in various fields:
Chemistry:
Biology:
Medicine:
- Used to treat and prevent vitamin D deficiency and related disorders such as rickets, osteomalacia, and osteoporosis .
- Investigated for its potential role in modulating immune function and reducing the risk of chronic diseases .
Industry:
作用机制
Target of Action
Calcifediol, also known as Calcidiol, primarily targets the Vitamin D Receptor (VDR) . The VDR is present in the cells of various organs, and the proper functioning of musculoskeletal, nervous, cardiovascular, and immune systems is strongly dependent on vitamin D .
Mode of Action
Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Calcifediol has also been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . Moreover, calcifediol may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
Calcifediol plays a crucial role in the metabolic pathway to active vitamin D . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . It also affects the Fibroblast Growth Factor-23 (FGF-23) pathway. In response to hyperphosphatemia, FGF-23 suppresses phosphate reabsorption and 1,25 (OH) 2 D synthesis in the kidneys .
Pharmacokinetics
Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus is less prone to sequestration in adipose tissue .
Result of Action
The primary result of Calcifediol’s action is the regulation of calcium and phosphorus levels in the body, which is crucial for bone mineralization and skeletal health . Calcitriol promotes intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine . It also increases the serum calcium concentrations by increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium .
Action Environment
Environmental factors such as sunlight exposure can influence the action of Calcifediol.
生化分析
Biochemical Properties
Calcifediol is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol . Calcifediol also binds to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .
Cellular Effects
Calcifediol influences cell function by modulating gene expression. It binds to intracellular receptors that then function as transcription factors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Calcifediol involves its conversion to calcitriol, the active form of vitamin D3, in the kidneys . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression .
Temporal Effects in Laboratory Settings
It is known that Calcifediol achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 .
Metabolic Pathways
Calcifediol is involved in the metabolic pathway of vitamin D3. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .
Transport and Distribution
Calcifediol is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . This property influences its transport and distribution within cells and tissues .
Subcellular Localization
Given its role in gene regulation, it is likely to be found in the nucleus where it can interact with the genome .
准备方法
Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic reaction is primarily catalyzed by the enzyme CYP2R1, although other enzymes such as mitochondrial CYP27A1 can also contribute . The reaction conditions typically involve the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of calcifediol involves the extraction and purification of cholecalciferol from natural sources, followed by its enzymatic conversion to calcifediol. The process includes several steps such as extraction, purification, enzymatic hydroxylation, and final purification to obtain high-purity calcifediol suitable for pharmaceutical use .
化学反应分析
Types of Reactions: Calcifediol undergoes several types of chemical reactions, including hydroxylation, oxidation, and reduction . The primary reaction is the hydroxylation of cholecalciferol to form calcifediol . Further hydroxylation of calcifediol in the kidney produces calcitriol, the active form of vitamin D .
Common Reagents and Conditions:
Hydroxylation: Enzymes such as CYP2R1 and CYP27A1, along with necessary cofactors.
Oxidation and Reduction: Various oxidizing and reducing agents can be used in laboratory settings to study the chemical properties of calcifediol.
Major Products Formed:
Calcitriol (1,25-dihydroxyvitamin D3): Formed by further hydroxylation of calcifediol in the kidney.
Other Metabolites: Various hydroxylated and oxidized derivatives of calcifediol can be formed under different experimental conditions.
相似化合物的比较
Cholecalciferol (Vitamin D3): The precursor to calcifediol, synthesized in the skin upon exposure to sunlight.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, also hydroxylated to form 25-hydroxyergocalciferol.
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced by further hydroxylation of calcifediol.
Comparison:
Cholecalciferol vs. Calcifediol: Calcifediol is more hydrophilic and less prone to sequestration in adipose tissue compared to cholecalciferol.
Calcifediol vs. Ergocalciferol: Calcifediol is more potent and has a more predictable dose-response curve compared to ergocalciferol.
Calcifediol vs. Calcitriol: Calcifediol is a precursor to calcitriol and is used to assess vitamin D status, while calcitriol is the active form that exerts physiological effects.
Calcifediol’s unique properties, such as its rapid and predictable increase in serum 25-hydroxyvitamin D levels, make it a valuable compound for both clinical and research applications .
属性
Key on ui mechanism of action |
Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein. |
|---|---|
CAS 编号 |
19356-17-3 |
分子式 |
C27H44O2 |
分子量 |
400.6 g/mol |
IUPAC 名称 |
(1R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12?/t20-,23-,24-,25+,27-/m1/s1 |
InChI 键 |
JWUBBDSIWDLEOM-LQOOILFQSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
手性 SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](CCC3=C)O)C |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
外观 |
Solid powder |
Key on ui other cas no. |
64719-49-9 19356-17-3 36149-00-5 |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Insoluble |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)




![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)



![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)
![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)


